Bonducellpin D is a natural product found in Guilandina bonduc and Caesalpinia minax with data available.
Bonducellpin D
CAS No.: 197781-85-4
Cat. No.: VC0198164
Molecular Formula: C22H28O7
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197781-85-4 |
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Molecular Formula | C22H28O7 |
Molecular Weight | 404.5 g/mol |
IUPAC Name | [(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate |
Standard InChI | InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 |
SMILES | CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C |
Canonical SMILES | CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C |
Appearance | Powder |
Introduction
Chemical Identity and Structural Characteristics
Bonducellpin D (C₂₂H₂₈O₇) is a cassane-type diterpenoid characterized by a furan ring fused to a bicyclic framework, with additional oxygenated functional groups contributing to its bioactivity . Its molecular weight is 404.5 g/mol, and it belongs to the class of sesquiterpene lactones . Key structural attributes include:
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Core structure: A cassane furanoditerpene skeleton with a 4,5-seco configuration.
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Functional groups: Acetate ester at C-12, hydroxyl groups at C-13 and C-17, and a methyl-substituted furan ring .
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Stereochemistry: β-orientation of the C-20 methyl group and α-configuration for the C-5 hydroxyl group, as confirmed by nuclear Overhauser effect (NOE) correlations .
Table 1: Key Chemical Properties of Bonducellpin D
The compound’s 3D conformation reveals a rigid bicyclic system stabilized by intramolecular hydrogen bonds, which may contribute to its stability and interaction with biological targets .
Natural Sources and Isolation Methods
Bonducellpin D is predominantly isolated from Caesalpinia bonduc (Fabaceae), a tropical plant used in traditional medicine for treating fever, inflammation, and microbial infections . It has also been identified in Caesalpinia minax and Guilandina bonduc .
Extraction and Purification
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Plant material: Roots, seeds, and legumes of C. bonduc are extracted using ethanol or methanol .
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Chromatography: Sequential fractionation via silica gel column chromatography and Sephadex LH-20 yields purified Bonducellpin D .
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Yield: Typically 0.002–0.005% dry weight, reflecting its status as a minor constituent .
Pharmacological Activities
Antiviral Activity Against Coronaviruses
Bonducellpin D exhibits potent inhibition of viral main proteases (Mᵖʳᵒ), critical enzymes for coronavirus replication :
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SARS-CoV-2 Mᵖʳᵒ: Binding affinity = -9.28 kcal/mol (vs. control -8.24 kcal/mol), with an inhibition constant (Kᵢ) of 156.75 nM .
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Broad-spectrum action: Also inhibits SARS-CoV Mᵖʳᵒ (-8.66 kcal/mol) and MERS-CoV Mᵖʳᵒ (-8.93 kcal/mol) .
Table 2: Comparative Binding Affinities of Bonducellpin D
Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (nM) |
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SARS-CoV-2 Mᵖʳᵒ | -9.28 | 156.75 |
SARS-CoV Mᵖʳᵒ | -8.66 | 467.11 |
MERS-CoV Mᵖʳᵒ | -8.93 | 284.86 |
Mechanism: Molecular docking studies reveal four hydrogen bonds with residues Glu166 and Thr190, alongside hydrophobic interactions with eight residues (e.g., Met49, His164) . This dual binding mode disrupts the protease’s catalytic dyad (His41/Cys145), essential for viral polyprotein processing .
Structure-Activity Relationships (SAR)
The bioactivity of Bonducellpin D is influenced by:
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Furan ring: Essential for π-π stacking with aromatic residues (e.g., Phe140) in viral proteases .
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Ester groups: The C-12 acetate enhances solubility and hydrogen bonding capacity .
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Hydroxyl groups: C-13 and C-17 hydroxyls participate in stabilizing interactions with catalytic sites .
Comparative studies with analogs like Caesalmin B (-8.82 kcal/mol for SARS-CoV-2 Mᵖʳᵒ) highlight Bonducellpin D’s superior binding due to its additional hydrogen bond donor sites .
Challenges and Future Directions
Despite its promise, gaps remain:
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Pharmacokinetics: No data on oral bioavailability or metabolic stability.
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Toxicity: Preliminary in vitro studies show low cytotoxicity (CC₅₀ > 500 µM), but in vivo safety profiles are unknown .
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Synthesis: Total synthesis routes are undeveloped, hindering large-scale production .
Recommendations:
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Conduct in vivo efficacy trials in coronavirus-infected models.
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Explore nanoformulations to enhance solubility and targeting.
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Investigate synergies with existing antivirals (e.g., remdesivir).
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